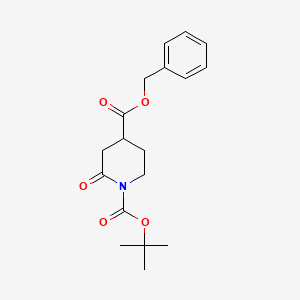

Benzyl 1-boc-2-oxopiperidine-4-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzyl 1-boc-2-oxopiperidine-4-carboxylate, commonly known as Boc-piperidine, is a derivative of piperidine. It is used as a raw material for the synthesis of various compounds .

Synthesis Analysis

This compound is generally used as a building block in the synthesis of various medicinal compounds . It is an N-protected derivative of 4-anilinopiperidine which can be readily converted to fentanyl or related analogues in several straightforward synthetic steps .Molecular Structure Analysis

The molecular formula of this compound is C18H23NO5. Its molecular weight is 333.4 g/mol.Chemical Reactions Analysis

This compound participates in the one-pot in situ formation and reaction of trimethyl (trichloromethyl) silane .Physical And Chemical Properties Analysis

This compound is a white to yellow solid . It has a density of 1.172 g/mL at 25 °C (lit.) . Its melting point is 38-41°C, and its boiling point is 114-140 °C/0.25 mmHg (lit.) . The compound has a vapor pressure of 4.18E-06mmHg at 25°C , and a refractive index of n20/D 1.542 (lit.) .科学的研究の応用

Benzyl 1-boc-2-oxopiperidine-4-carboxylate is used in a variety of scientific research applications. It is used as a protecting group in the synthesis of peptides and other biologically active compounds. It is also used in the synthesis of small molecules and natural products. In addition, it is used in the synthesis of pharmaceuticals, such as antibiotics and anti-cancer drugs.

作用機序

Target of Action

It is generally used as a building block in the synthesis of various medicinal compounds .

Mode of Action

It is known to be used for synthetic conversion reactions that have attracted much attention, including Knoevenagel reactions, Heterogeneous Diels-Alder reaction and reaction to generate N- (4-piperidinyl) hydroxy indole .

Result of Action

As it is used as a building block in the synthesis of various medicinal compounds, the effects can vary based on the final compound synthesized .

Action Environment

It is known that the compound is a white to yellow solid at room temperature .

実験室実験の利点と制限

The advantages of using benzyl 1-boc-2-oxopiperidine-4-carboxylate in lab experiments include its low cost and relatively easy synthesis. The compound is also relatively stable, making it suitable for use in a variety of applications. The main limitation of the compound is its limited solubility in water, which makes it difficult to use in aqueous solutions.

将来の方向性

For the use of benzyl 1-boc-2-oxopiperidine-4-carboxylate include the development of new synthetic methods for the synthesis of peptides, small molecules, and natural products. In addition, the compound could be used in the development of new pharmaceuticals and the optimization of existing drugs. Furthermore, the compound could be used in the development of new biocatalysts and enzyme inhibitors. Finally, the compound could be used in the development of new materials and nanostructures.

合成法

Benzyl 1-boc-2-oxopiperidine-4-carboxylate is synthesized by a reaction between benzyl bromide and 2-oxopiperidine-4-carboxylic acid in the presence of a base, such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent, such as ethyl acetate, at room temperature. The reaction is complete when the pH of the reaction mixture is neutralized with an acid, such as hydrochloric acid.

特性

IUPAC Name |

4-O-benzyl 1-O-tert-butyl 2-oxopiperidine-1,4-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO5/c1-18(2,3)24-17(22)19-10-9-14(11-15(19)20)16(21)23-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWBBSJVYYFUYGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1=O)C(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3,3'-Bipyridine]-6,6'-dicarboxylic acid dihydrate](/img/structure/B6299514.png)

![Ethyl 3-[4-(trifluoromethyl)-2-pyridinyl]cyclobutanecarboxylate](/img/structure/B6299518.png)

![[2-(4-Oxo-2-thioxo-3-thiazolidinyl)ethyl]phosphonic acid](/img/structure/B6299521.png)

![4-[(4-Butoxyphenyl)diazenyl]benzenesulfonic acid](/img/structure/B6299527.png)

![4,4',4'',4'''-[[Pyridine-2,6-diylbis(methylene)]bis(azanetriyl)]tetrabenzoic acid](/img/structure/B6299538.png)